(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid
CAS No.:
Cat. No.: VC18480060
Molecular Formula: C32H50O5
Molecular Weight: 514.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H50O5 |
|---|---|
| Molecular Weight | 514.7 g/mol |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-acetyloxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C32H50O5/c1-19(33)37-22-18-29(6)23(28(4,5)25(22)34)11-12-31(8)24(29)10-9-20-21-17-27(2,3)13-15-32(21,26(35)36)16-14-30(20,31)7/h9,21-25,34H,10-18H2,1-8H3,(H,35,36)/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
| Standard InChI Key | SLLMHUNWRZOHCM-PROZZQCMSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1O)(C)C)C |
| Canonical SMILES | CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C(C1O)(C)C)C |
Introduction
Chemical Identity and Nomenclature
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name:
(4a S,6a R,6a S,6b R,8a R,10 R,11 R,12a R,14b S)-11-acetyloxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 758718-51-3 | |
| Molecular Formula | C<sub>32</sub>H<sub>50</sub>O<sub>5</sub> | |
| Molecular Weight | 514.7 g/mol | |
| ChEMBL ID | CHEMBL4534526 |
Synonyms:
-
2-O-Acetylmaslinic acid
-
(4a S,6a R,6a S,6b R,8a R,10 R,11 R,12a R,14b S)-11-acetoxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .
Structural Characteristics
The compound’s backbone derives from the oleanane triterpenoid skeleton, characterized by a pentacyclic structure with six isoprene units. Critical functional groups include:
-
Acetoxy group at position C2 (2alpha configuration)
-
Hydroxyl group at position C3 (3beta configuration)
Stereochemical Configuration:
The molecule contains nine defined stereocenters, as indicated by its InChIKey SLLMHUNWRZOHCM-PROZZQCMSA-N . The spatial arrangement of these centers profoundly influences its biochemical interactions and stability.
SMILES Notation:
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1O)(C)C)C .
Physicochemical Properties
Computed properties from PubChem provide insights into its behavior in biological and synthetic systems:
| Property | Value | Relevance |
|---|---|---|
| XLogP3-AA | 7.1 | High lipophilicity, suggesting membrane affinity |
| Hydrogen Bond Donor Count | 2 | Capacity for polar interactions |
| Hydrogen Bond Acceptor Count | 5 | Solubility in aqueous environments |
| Topological Polar Surface Area | 83.8 Ų | Moderate permeability |
| Rotatable Bond Count | 3 | Conformational flexibility |
The compound’s high XLogP3 value (7.1) indicates significant hydrophobicity, likely influencing its distribution in lipid-rich tissues .
Natural Occurrence and Biosynthesis
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid has been isolated from:
Comparative Analysis with Analogous Triterpenoids
The oleanane family includes structurally related compounds with varying bioactivities:
| Compound | Functional Groups | Bioactivity |
|---|---|---|
| Oleanolic Acid | C3-OH, C28-COOH | Hepatoprotective, anti-inflammatory |
| Maslinic Acid | C2-OH, C28-COOH | Antidiabetic, antiparasitic |
| This Compound | C2-OAc, C3-OH, C28-COOH | Undetermined (see Section 7) |
The addition of an acetyl group at C2 in (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid may alter its pharmacokinetic profile compared to non-acetylated analogs .
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